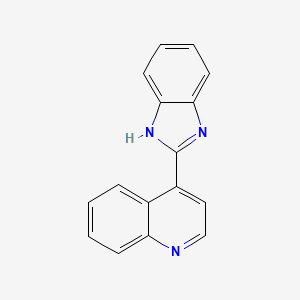

4-(1H-bencimidazol-2-il)quinolina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

WAY-358400-A tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como ligando en química de coordinación y como reactivo en síntesis orgánica.

Biología: Juega un papel en la modulación de la diferenciación de células T reguladoras y la alteración de la vida útil de los organismos eucariotas.

Medicina: Tiene aplicaciones terapéuticas potenciales debido a su capacidad para modular los factores de transcripción y las vías celulares.

Industria: Se utiliza en el desarrollo de reactivos químicos y bioquímicos de alta gama.

Mecanismo De Acción

El mecanismo de acción de WAY-358400-A implica su interacción con los factores de transcripción de dedos de zinc, que son proteínas que se unen a secuencias de ADN específicas y regulan la expresión genética. Al actuar como un interruptor de molécula pequeña, WAY-358400-A puede modular la actividad de estos factores de transcripción, lo que lleva a cambios en la expresión genética y la función celular .

Análisis Bioquímico

Biochemical Properties

4-(1H-benzimidazol-2-yl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole nucleus is known to interact with proteins and enzymes due to its structural similarity to naturally occurring nucleotides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 4-(1H-benzimidazol-2-yl)quinoline has been shown to exhibit antimicrobial and anticancer activities, suggesting its potential role in inhibiting key enzymes involved in these processes .

Cellular Effects

The effects of 4-(1H-benzimidazol-2-yl)quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to exhibit cytotoxic activity against human carcinoma and glioma cell lines . This suggests that 4-(1H-benzimidazol-2-yl)quinoline may induce apoptosis or other forms of cell death in cancer cells, thereby inhibiting their proliferation. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 4-(1H-benzimidazol-2-yl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . For instance, the benzimidazole moiety in 4-(1H-benzimidazol-2-yl)quinoline can form hydrogen bonds with the active site of enzymes, thereby inhibiting their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-(1H-benzimidazol-2-yl)quinoline can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of benzimidazole derivatives can be influenced by various factors, such as pH and temperature . In in vitro and in vivo studies, 4-(1H-benzimidazol-2-yl)quinoline has demonstrated sustained biological activity over time, although its effects may diminish with prolonged exposure due to degradation or metabolic processes .

Dosage Effects in Animal Models

The effects of 4-(1H-benzimidazol-2-yl)quinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-(1H-benzimidazol-2-yl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The benzimidazole moiety in this compound can undergo metabolic transformations, such as oxidation or reduction, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the overall biological activity and toxicity of 4-(1H-benzimidazol-2-yl)quinoline .

Transport and Distribution

The transport and distribution of 4-(1H-benzimidazol-2-yl)quinoline within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the benzimidazole moiety may influence the localization and accumulation of 4-(1H-benzimidazol-2-yl)quinoline in specific cellular compartments, such as the nucleus or mitochondria .

Subcellular Localization

The subcellular localization of 4-(1H-benzimidazol-2-yl)quinoline can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the benzimidazole moiety may facilitate the localization of 4-(1H-benzimidazol-2-yl)quinoline to the nucleus, where it can interact with DNA or transcription factors . This subcellular localization is essential for understanding the precise mechanisms of action of 4-(1H-benzimidazol-2-yl)quinoline.

Análisis De Reacciones Químicas

WAY-358400-A se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

WAY-358400-A se puede comparar con otros compuestos que modulan los factores de transcripción y las vías celulares. Los compuestos similares incluyen:

4-(1H-benzimidazol-2-il)quinolina: Este compuesto comparte similitudes estructurales con WAY-358400-A y tiene aplicaciones similares en química y biología.

2-(4-quinolyl)benzimidazol: Otro compuesto con características y aplicaciones estructurales similares.

WAY-358400-A es único debido a su capacidad específica para modular la diferenciación de células T reguladoras y su papel como interruptor de molécula pequeña para los factores de transcripción de dedos de zinc .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para WAY-358400-A implican el uso de reactivos y catalizadores específicos. La información detallada sobre las rutas sintéticas exactas y los métodos de producción industrial no está fácilmente disponible en las fuentes consultadas

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLWMHHMQYNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352319 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-11-7 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

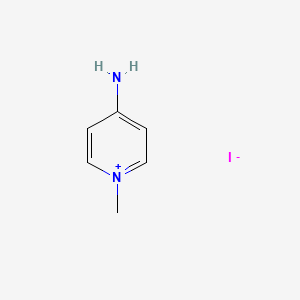

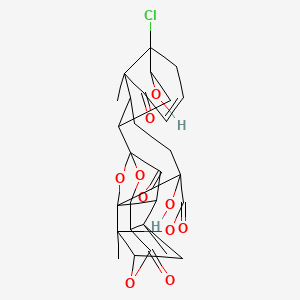

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE](/img/structure/B1216920.png)

![5-[4-Morpholinyl(oxo)methyl]-2-pyranone](/img/structure/B1216921.png)

![4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1216923.png)